Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Catalog No.
S13706830
CAS No.
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-ca...

Product Name

Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

IUPAC Name

ethyl 4,4-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c1-4-13-8(11)7-10(14-7)6-12-5-9(10,2)3/h7H,4-6H2,1-3H3

InChI Key

BPKOVPNPVDNPQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)COCC2(C)C

Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a synthetic compound characterized by its unique spirocyclic structure, which consists of a dioxaspiro framework combined with an ethyl carboxylate group. Its molecular formula is C10H16O4C_{10}H_{16}O_{4} and it has a molecular weight of 200.24 g/mol. The compound belongs to a class of chemicals known for their diverse applications in organic synthesis and medicinal chemistry due to their complex structures and potential biological activities.

Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical transformations:

  • Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, depending on the nucleophile used under basic conditions.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties.

Research into the biological activity of Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has indicated potential interactions with biological systems. The compound's unique structure allows it to engage with specific molecular targets, possibly leading to enzyme inhibition or receptor modulation. Investigations into its pharmacological properties suggest that it may exhibit anti-inflammatory or anticancer activities, although further studies are needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves several steps:

  • Formation of Spirocyclic Intermediate: A common synthetic route includes reacting 2,2-dimethyl-1,3-propanediol with dimethyl carbonate in the presence of a base catalyst to form a spirocyclic intermediate.
  • Esterification: This intermediate is then esterified with ethanol (or methanol) to yield the final product.

Industrial methods may optimize these reactions for higher yields and purity through continuous flow reactors and advanced purification techniques .

Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several notable applications:

  • Organic Synthesis: It serves as a versatile building block in organic chemistry for constructing more complex molecules.
  • Biological Research: Investigated for its potential interactions with biomolecules in various biological pathways.
  • Medicinal Chemistry: Explored as a precursor in drug development due to its unique structural properties.
  • Industrial Use: Utilized in producing specialty chemicals and materials.

Studies on the interactions of Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate with biomolecules have focused on its potential as an enzyme inhibitor or modulator of receptor activity. The compound's spirocyclic structure enables it to fit into specific binding sites on proteins, influencing their function and leading to various biological effects. These interactions are critical for understanding its pharmacological applications and guiding future research directions .

Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate shares structural similarities with several other compounds:

Compound NameMolecular FormulaUnique Features
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4C_9H_{14}O_4Lacks an ethyl group; similar spirocyclic structure
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylateC8H12O4C_8H_{12}O_4Lacks methyl substituents; simpler structure
Ethyl 2-ethyl-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC11H18O4C_{11}H_{18}O_4Contains different substituents on the spirocyclic ring

Uniqueness

Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific combination of both ester and dioxaspiro functionalities along with its complex spirocyclic architecture. This makes it an interesting candidate for various applications in research and industry that require compounds with intricate structures capable of diverse reactivity and biological interaction .

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

200.10485899 g/mol

Monoisotopic Mass

200.10485899 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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